5-(Dimethylamino)-1-naphthylsulfonyl 2-azidoethylamine

説明

Molecular Structure Analysis

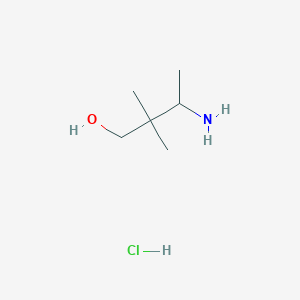

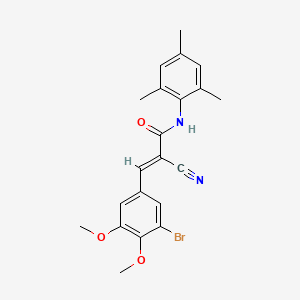

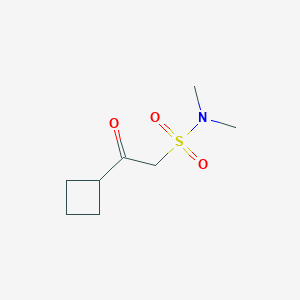

The molecular structure of 2-azidoethylamine, a part of the compound, includes a total of 11 bonds. There are 5 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, and 1 primary amine . The complete molecular structure of 5-(Dimethylamino)-1-naphthylsulfonyl 2-azidoethylamine is not available in the retrieved data.科学的研究の応用

Detection of Conformational Changes in Actin

Research on actin, a fundamental component of the cellular cytoskeleton, utilized dansyl chloride (a related compound to 5-(Dimethylamino)-1-naphthylsulfonyl 2-azidoethylamine) to detect conformational changes. The study measured the distance between dansyl chloride attached to Tyr-69 and other probes attached to Cys-374 in an actin monomer, indicating that the structure of this region is substantially rigid and does not significantly change during various actin-related processes (Miki, 1991).

Optical Probe for Detection of Anions

A novel molecule, 5-(dimethylamino)naphthalene-1-sulfonic acid 2,3-bis(3-phenylureido)phenyl ester, was synthesized as an optical probe for anions. This compound exhibits strong binding to several anions, including carboxylate, oxalate, cyanide, and dihydrogen phosphate, demonstrating changes in emission and NMR chemical shifts upon binding. This showcases its potential for supramolecular chemistry applications in detecting and studying anions (Al-Sayah, Abdalla, & Shehab, 2016).

Alzheimer's Disease Research

This compound derivatives were used in Alzheimer's disease research, utilizing PET imaging to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in living patients. This research signifies the compound's applicability in diagnosing and monitoring Alzheimer's disease progression (Shoghi-Jadid et al., 2002).

Food Chemistry: Amino Acid Assay in Beverages

In food chemistry, dansyl derivatives (DNS, a similar functional group) have been employed to direct the fragmentation by mass spectrometry for the assay of amino acids in beverages. This innovative method uses isotope dilution and liquid chromatography for the quantitation of amino acids, highlighting the utility of dansyl-based compounds in analytical chemistry (Mazzotti et al., 2012).

Molecular Imaging of Apoptosis

A derivative of this compound, designed for molecular imaging of apoptotic cells, showcases the compound's role in nuclear medicine. This application is crucial for monitoring antiapoptotic drug treatments and understanding the mechanisms of apoptosis in vivo (Basuli et al., 2012).

特性

IUPAC Name |

N-(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2S/c1-19(2)13-7-3-6-12-11(13)5-4-8-14(12)22(20,21)17-10-9-16-18-15/h3-8,17H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMWRNDGKJZUGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

911196-99-1 | |

| Record name | 911196-99-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chloro-2-fluorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2720721.png)

![N,N-diethyl-2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2720724.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2720725.png)

![6-(Morpholin-4-yl)-3-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2720727.png)

![3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2720728.png)

![6-(3-Chloro-4-methoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)